4H-3,1-ベンゾチアジン-2-チオール

説明

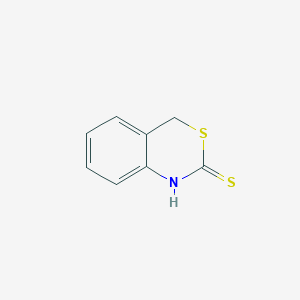

4H-3,1-Benzothiazine-2-thiol, also known as BTZ, is a synthetic compound with a wide range of applications in scientific research and clinical studies. It is a member of the benzothiazine family, which is characterized by its sulfur-containing heterocyclic ring. BTZ is of particular interest due to its unique properties, including its ability to act as an antioxidant and its ability to interact with other molecules.

科学的研究の応用

合成と生物活性

4H-3,1-ベンゾチアジン-4-オンは、アントラニル酸誘導体から出発する様々な調製経路によって得られる . これらの合成法は、2位および5〜8位に様々な置換基を導入することを可能にする . セファロスポリンの開発以来、ベンゾチアジンの医薬品化学は詳細に研究されてきた .

アセチルコリンエステラーゼ阻害剤

ベンゾチアジン誘導体を有するチアゾールハイブリッド化合物のシリーズが、アセチルコリンエステラーゼ阻害剤として開発され、その生物活性が評価された . 化合物3iおよび3jは、AChEに対して有意な阻害活性を示した . これらの化合物は、ドネペジルと同様に、酵素の活性部位と相互作用した .

抗酸化作用

化合物3iおよび3jは、より強い抗酸化作用を示した . 抗酸化物質とは、フリーラジカルと呼ばれる不安定な分子による細胞の損傷を予防または遅らせることができる物質である。フリーラジカルは、環境やその他のストレスに対する反応として、体内で生成される。

血脳関門透過性

インビトロ血脳関門透過性試験では、化合物3iおよび3jは、アルツハイマー病に対する有望な化合物であることが示された . 血脳関門とは、循環血液中の溶質が、ニューロンが存在する中枢神経系の細胞外液に非選択的に移動するのを防ぐ、内皮細胞の高度に選択的な半透膜境界である。

細胞毒性試験

化合物3iおよび3jの細胞毒性試験では、NIH/3T3細胞に対して、それぞれ98.29 ± 3.98 µMおよび159.68 ± 5.53 µMのIC 50値を示し、細胞毒性がないことが示された . 細胞毒性とは、細胞に毒性がある性質である。毒性物質の例としては、免疫細胞や、例えば、アфриканская гадюка (Bitis arietans) または recluse spider (Loxosceles reclusa) のような毒などがある。

アルツハイマー病の治療

アルツハイマー病 (AD) は、65歳以上の高齢者で認知症を引き起こす、ゆっくりと進行する神経変性疾患である . ADの有病率と認知症の推定症例数は、今後数十年で劇的に増加する . 化合物3iおよび3jは、ADに対する有望な化合物である .

Safety and Hazards

将来の方向性

作用機序

Target of Action

4H-3,1-Benzothiazine-2-thiol is a heterocyclic compound that is assumed to possess biological activities . The primary targets of this compound are believed to be proteins or enzymes where the compound’s heteroatoms can be engaged as acceptors in hydrogen bonds and the fused aromatic ring can form π–π interactions .

Mode of Action

The compound interacts with its targets through hydrogen bonding and π–π interactions . These interactions can lead to changes in the conformation or activity of the target proteins or enzymes, thereby influencing biological processes.

Biochemical Pathways

It is known that heterocyclic compounds like this can have a broad range of effects, potentially influencing multiple pathways .

生化学分析

Biochemical Properties

4H-3,1-Benzothiazine-2-thiol plays a crucial role in biochemical reactions due to its ability to form hydrogen bonds and π–π interactions with biological targets . It interacts with enzymes such as human leukocyte elastase and other serine proteases, acting as an acyl-enzyme inhibitor . The thiol group in 4H-3,1-Benzothiazine-2-thiol can also engage in redox reactions, influencing the activity of redox-sensitive proteins and enzymes.

Cellular Effects

4H-3,1-Benzothiazine-2-thiol has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 4H-3,1-Benzothiazine-2-thiol can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This compound also affects the expression of genes involved in oxidative stress responses and apoptosis.

Molecular Mechanism

The molecular mechanism of 4H-3,1-Benzothiazine-2-thiol involves its interaction with biomolecules through hydrogen bonding, π–π interactions, and redox reactions . It can inhibit enzymes by binding to their active sites, preventing substrate access and catalytic activity. Additionally, 4H-3,1-Benzothiazine-2-thiol can modulate gene expression by interacting with transcription factors and influencing their binding to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4H-3,1-Benzothiazine-2-thiol change over time due to its stability and degradation properties . The compound is relatively stable under physiological conditions but can degrade over extended periods, leading to a decrease in its biological activity. Long-term studies have shown that 4H-3,1-Benzothiazine-2-thiol can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression.

Dosage Effects in Animal Models

The effects of 4H-3,1-Benzothiazine-2-thiol vary with different dosages in animal models . At low doses, the compound exhibits beneficial effects such as anti-inflammatory and antioxidant activities. At high doses, 4H-3,1-Benzothiazine-2-thiol can cause toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage.

Metabolic Pathways

4H-3,1-Benzothiazine-2-thiol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo oxidation and conjugation reactions, leading to the formation of metabolites that may retain or lose biological activity. These metabolic processes can affect the overall pharmacokinetics and pharmacodynamics of 4H-3,1-Benzothiazine-2-thiol.

Transport and Distribution

Within cells and tissues, 4H-3,1-Benzothiazine-2-thiol is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via specific transporters and distributed to various cellular compartments. Its localization and accumulation can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 4H-3,1-Benzothiazine-2-thiol is critical for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, 4H-3,1-Benzothiazine-2-thiol may localize to the mitochondria, where it can modulate mitochondrial function and oxidative stress responses.

特性

IUPAC Name |

1,4-dihydro-3,1-benzothiazine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS2/c10-8-9-7-4-2-1-3-6(7)5-11-8/h1-4H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQKBLDAMMCXOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398278 | |

| Record name | 4H-3,1-Benzothiazine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493-64-1 | |

| Record name | 1,4-Dihydro-2H-3,1-benzothiazine-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MLS003107176 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-3,1-Benzothiazine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

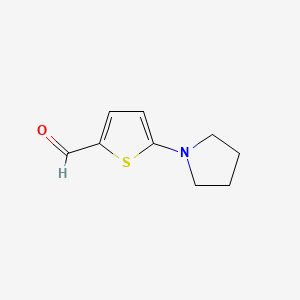

![2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1276685.png)